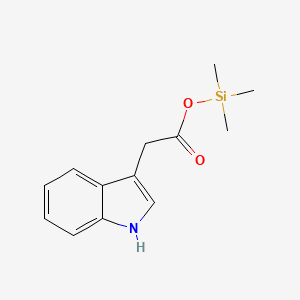
3-Indoleacetic acid, TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoleacetic acid, TMS (trimethylsilyl ester) is a derivative of indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family. This compound is widely used in various scientific research fields due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid, TMS typically involves the esterification of indole-3-acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Indoleacetic acid, TMS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Indoleacetic acid, TMS is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used to study plant growth and development, as it mimics the action of natural auxins.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals
Mecanismo De Acción
The mechanism of action of 3-Indoleacetic acid, TMS involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to auxin receptors in plant cells, triggering a cascade of signaling events.
Pathways Involved: It activates the transcription of auxin-responsive genes, leading to various physiological responses such as cell elongation, division, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid (IAA): The parent compound, a natural plant hormone.
Indole-3-butyric acid (IBA): Another auxin used as a rooting agent.
Indole-3-acetonitrile (IAN): A precursor to IAA with similar biological activities.
Uniqueness
3-Indoleacetic acid, TMS is unique due to its enhanced stability and solubility compared to its parent compound, indole-3-acetic acid. The trimethylsilyl group protects the carboxyl group, making it more resistant to hydrolysis and suitable for various chemical reactions .
Propiedades
Número CAS |
2078-23-1 |
|---|---|
Fórmula molecular |
C13H17NO2Si |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
trimethylsilyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)16-13(15)8-10-9-14-12-7-5-4-6-11(10)12/h4-7,9,14H,8H2,1-3H3 |
Clave InChI |
PNYNSYZOBWBNFR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)
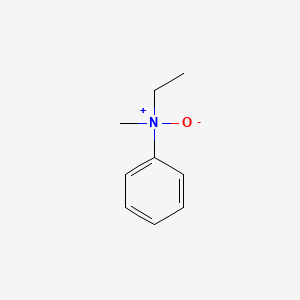
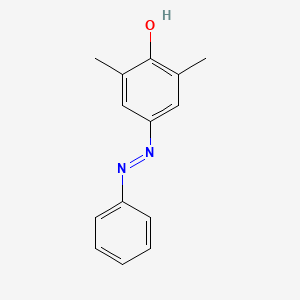
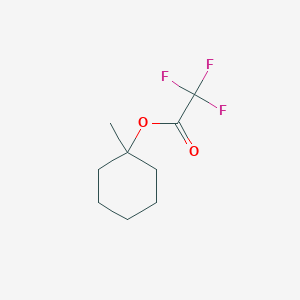
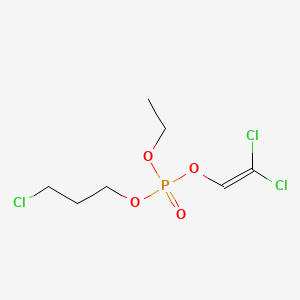
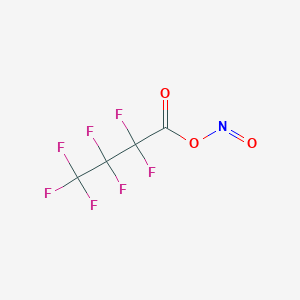
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
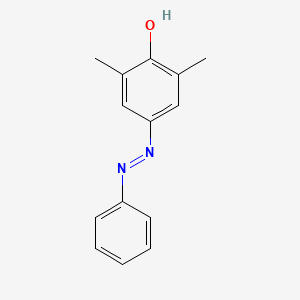
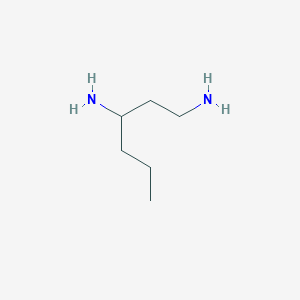
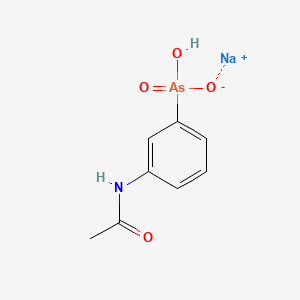
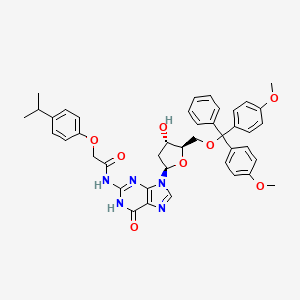
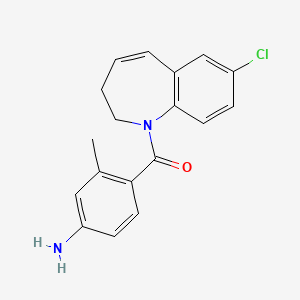
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
